molecular formula C8H19GeNS B12680883 2,2-Dipropyl-1,3,2-thiazagermolidine CAS No. 84260-29-7

2,2-Dipropyl-1,3,2-thiazagermolidine

Cat. No.: B12680883
CAS No.: 84260-29-7
M. Wt: 233.94 g/mol
InChI Key: PRXRZGMOJBVEEI-UHFFFAOYSA-N
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Description

2,2-Dipropyl-1,3,2-thiazagermolidine is an organogermanium compound with the molecular formula C8H19GeNS It is a member of the thiazagermolidine family, characterized by the presence of germanium and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a suitable thioamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

GeCl4+R2C=NSHC8H19GeNS+HCl\text{GeCl}_4 + \text{R}_2\text{C=NSH} \rightarrow \text{C8H19GeNS} + \text{HCl} GeCl4​+R2​C=NSH→C8H19GeNS+HCl

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of germanium oxides and sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding germanium hydrides.

    Substitution: The compound can participate in substitution reactions where the germanium or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products:

    Oxidation: Germanium dioxide and sulfoxides.

    Reduction: Germanium hydrides.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,2-Dipropyl-1,3,2-thiazagermolidine has found applications in various scientific research fields:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the development of new materials, including semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,2-Dipropyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and inhibition of specific metabolic processes.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3,2-thiazagermolidine
  • 2,2-Diethyl-1,3,2-thiazagermolidine
  • 2,2-Dibutyl-1,3,2-thiazagermolidine

Comparison: 2,2-Dipropyl-1,3,2-thiazagermolidine is unique due to its specific alkyl group (propyl) attached to the thiazagermolidine ring. This structural variation imparts distinct chemical and physical properties, such as different reactivity and solubility, compared to its analogs with methyl, ethyl, or butyl groups.

Properties

CAS No.

84260-29-7

Molecular Formula

C8H19GeNS

Molecular Weight

233.94 g/mol

IUPAC Name

2,2-dipropyl-1,3,2-thiazagermolidine

InChI

InChI=1S/C8H19GeNS/c1-3-5-9(6-4-2)10-7-8-11-9/h10H,3-8H2,1-2H3

InChI Key

PRXRZGMOJBVEEI-UHFFFAOYSA-N

Canonical SMILES

CCC[Ge]1(NCCS1)CCC

Origin of Product

United States

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